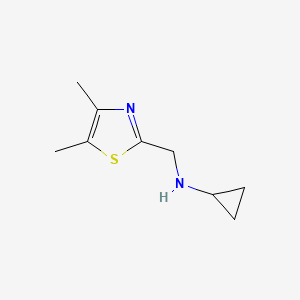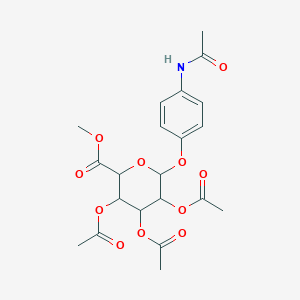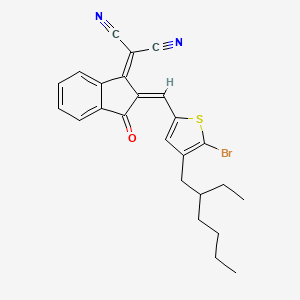
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of pyrrolidinone and is commonly used in medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl typically involves the reaction of pyrrolidinone derivatives with aminomethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the purity and yield of the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and minimize waste. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially enhancing its stability and reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups .
科学的研究の応用
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: The compound is used as a building block for synthesizing various complex molecules and as a reagent in organic synthesis.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical properties and applications.
Aminomethyl derivatives: Compounds with aminomethyl groups exhibit similar reactivity and can undergo similar chemical reactions.
Methyloxime derivatives: These compounds contain methyloxime groups and may have comparable reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and enables its use in a wide range of applications.
特性
分子式 |
C6H15Cl2N3O |
|---|---|
分子量 |
216.11 g/mol |
IUPAC名 |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6+;; |
InChIキー |
WWPSDNRRMDKBHO-SWSRPJROSA-N |
異性体SMILES |
CO/N=C/1\CNCC1CN.Cl.Cl |
正規SMILES |
CON=C1CNCC1CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)


![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)




![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)
